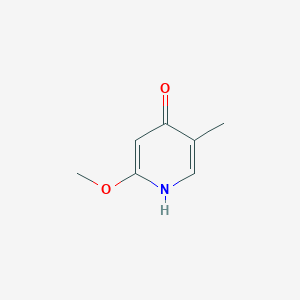![molecular formula C8H5BrINOS B13659579 2-Bromo-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13659579.png)
2-Bromo-7-iodo-6-methoxybenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-iodo-6-methoxybenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of bromine, iodine, and methoxy functional groups attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
The synthesis of 2-Bromo-7-iodo-6-methoxybenzo[d]thiazole typically involves the bromination and iodination of 6-methoxybenzo[d]thiazole. One common method includes the use of bromine and iodine reagents under controlled conditions to achieve selective halogenation at the desired positions on the benzothiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Bromo-7-iodo-6-methoxybenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: The halogen atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-7-iodo-6-methoxybenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and bacterial infections.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-7-iodo-6-methoxybenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .
Comparison with Similar Compounds
2-Bromo-7-iodo-6-methoxybenzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
6-Bromo-2-methylbenzo[d]thiazole: Similar in structure but with a methyl group instead of methoxy, leading to different chemical properties and applications.
2-Bromo-7-methoxybenzo[d]thiazole:
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C8H5BrINOS |
|---|---|
Molecular Weight |
370.01 g/mol |
IUPAC Name |
2-bromo-7-iodo-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H5BrINOS/c1-12-5-3-2-4-7(6(5)10)13-8(9)11-4/h2-3H,1H3 |
InChI Key |
ADMXZTTYLZNCRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(S2)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)

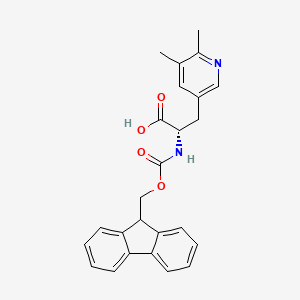

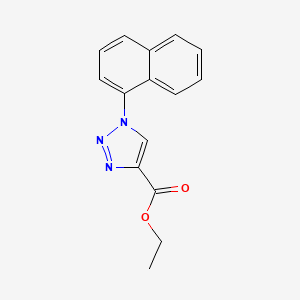

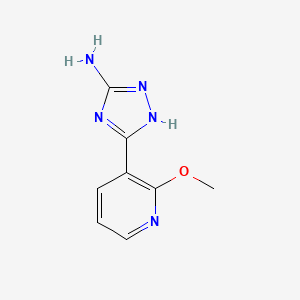
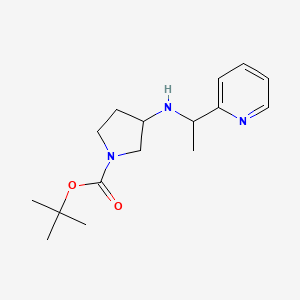

![4',4''',4''''',4''''''',4''''''''',4'''''''''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13659519.png)
![6-Iodo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13659525.png)

